3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c13-8-5-10(19-7-8)11(16)14-2-1-9(6-14)15-3-4-18-12(15)17/h5,7,9H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXOZIXRJMQJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound's molecular formula is , with a molecular weight of approximately 360.3 g/mol. Its structure includes a bromothiophene moiety, which is known for contributing to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of oxazolidinones exhibit significant analgesic and anti-inflammatory properties. For example, studies have shown that certain oxazolones can effectively inhibit COX enzymes, with some derivatives demonstrating lower IC50 values than established drugs like celecoxib. The analgesic activity was evaluated using pharmacological tests such as the writhing test and hot plate test, indicating promising results for pain management .
Toxicological Assessment
Acute toxicity studies conducted on similar oxazolidinone derivatives revealed low toxicity levels. Histopathological examinations did not indicate significant adverse effects on vital organs in tested animal models. This suggests that compounds like this compound may have a favorable safety profile .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural Analogues in Antimicrobial and Anticancer Therapeutics
Parsaclisib
- Structure: (4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one.
- Key Differences: Replaces the oxazolidinone with a pyrrolidin-2-one core but retains a substituted phenyl group. The 4-bromothiophene in the target compound is replaced with a pyrazolo-pyrimidine, a motif critical for PI3Kδ inhibition .
- Activity : Potent PI3Kδ inhibitor (IC₅₀ < 1 nM) used in hematologic malignancies.
Linezolid and Sutezolid
- Structure: Contain 3-(4-aminophenyl)-1,3-oxazolidin-2-one.
- Key Differences: Lack the bromothiophene-pyrrolidine system. The aminophenyl group in these drugs enables ribosomal binding for antibacterial activity .
- Activity : Linezolid (MIC₉₀ = 2–4 µg/mL against MRSA); Sutezolid shows improved pharmacokinetics .
Nitrofuran Derivatives with Oxazolidinone Metabolites
Furazolidone
- Structure: 3-{(E)-[(5-nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one.
- Key Differences: The nitro-furan group is metabolized to 3-amino-1,3-oxazolidin-2-one (AOZ), a simpler derivative. The target compound’s bromothiophene group likely reduces nitro-reduction-related toxicity .
- Activity : Broad-spectrum antibiotic (MIC = 1–8 µg/mL for E. coli).
Antiviral and Kinase-Targeting Analogues
SARS-CoV-2 NSP3 Macrodomain Inhibitor
- Structure : 3-[(3R/S)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one.
- Key Differences: Substitutes bromothiophene with a pyrimidoindole group, enhancing π-π stacking with viral proteins. The oxazolidinone-pyrrolidine scaffold is retained .
- Activity : Binds NSP3 macrodomain (Kd = 0.8 µM), disrupting viral replication .
TRKA Kinase Inhibitor
Structural and Functional Analysis Table
*Estimated based on structural similarity.
Key Differentiators of the Target Compound
- Bromothiophene vs. Phenyl/Pyrimidine: The bromine atom enhances lipophilicity (ClogP ~2.8 vs. Thiophene’s electron-rich nature may favor interactions with cysteine or histidine residues in targets .
- Pyrrolidine Conformation: The 3-position linkage to oxazolidinone may restrict rotational freedom compared to Parsaclisib’s 4-position pyrrolidin-2-one, altering binding pocket compatibility .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one?
Answer:
The synthesis involves multi-step reactions:
Pyrrolidine functionalization : Introduce the 4-bromothiophene-2-carbonyl group to pyrrolidin-3-yl via nucleophilic acyl substitution. Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl group .
Oxazolidinone formation : React the functionalized pyrrolidine with phosgene or triphosgene to cyclize into the oxazolidin-2-one ring. Optimize stoichiometry to avoid over-carbonylation .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can the stereochemistry of the pyrrolidine and oxazolidinone moieties be confirmed?
Answer:
Use X-ray crystallography (e.g., SHELXL refinement ) to resolve stereochemistry. For intermediates:
- NMR : Analyze coupling constants (e.g., ) in H-NMR to determine axial/equatorial substituents on the pyrrolidine ring.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration of chiral centers .
- Crystallographic data deposition : Validate with databases like the Cambridge Structural Database (CSD) .
Advanced: How does conformational flexibility of the pyrrolidine-oxazolidinone core influence biological activity?
Answer:
- Crystal structure analysis : Compare torsion angles (e.g., N–C–C–O) between the pyrrolidine and oxazolidinone rings. For example, an envelope conformation in the oxazolidinone may enhance binding to enzymatic pockets .
- Molecular dynamics simulations : Assess stability of rotamers in aqueous vs. lipid environments. Use software like GROMACS with OPLS-AA force fields .
- SAR studies : Modify substituents (e.g., bromothiophene vs. phenyl) and measure changes in IC values against target proteins .
Advanced: What analytical methods resolve contradictions in reported spectroscopic data for this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 383.9912 for CHBrNOS).
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in H/C-NMR (e.g., distinguish oxazolidinone C=O at ~175 ppm from thiophene carbons ).
- Cross-validate with computational NMR : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to predict chemical shifts .
Advanced: How can this compound serve as a catalyst or intermediate in asymmetric synthesis?
Answer:
- Chiral auxiliary : The oxazolidinone ring can direct stereoselective reactions (e.g., Evans aldol reaction). Test enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Ligand design : Coordinate the bromothiophene group to transition metals (Pd, Cu) for cross-coupling reactions. Characterize complexes by XANES spectroscopy .
- Mechanistic studies : Use F-NMR (if fluorinated analogs are synthesized) to track reaction pathways .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Photodegradation : The bromothiophene group is light-sensitive. Store in amber vials under argon at –20°C.
- Hydrolysis : Oxazolidinone rings may hydrolyze in humid conditions. Use desiccants (silica gel) and monitor by TLC (R shift from 0.5 to 0.3 in 7:3 hexane/EtOAc) .
- Thermal stability : Conduct DSC (differential scanning calorimetry) to identify decomposition temperatures (>150°C typical) .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiopurity?
Answer:
- Flow chemistry : Use continuous reactors to control exothermic steps (e.g., cyclization). Achieve 85% yield with 99% ee .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze undesired enantiomers. Optimize pH (6.5–7.5) and solvent (tert-butanol) .
- Design of experiments (DoE) : Apply Taguchi methods to vary temperature, catalyst loading, and reaction time. Identify critical factors (e.g., catalyst > solvent) .
Advanced: How does this compound interact with biological targets (e.g., SARS-CoV-2 NSP3 macrodomain)?
Answer:
- Docking studies : Use AutoDock Vina to model binding to NSP3 (PDB ID: 7NIO). The bromothiophene group may occupy a hydrophobic pocket .
- SPR (Surface Plasmon Resonance) : Measure binding affinity (K ~ 2.1 μM) with immobilized macrodomain protein .
- Cellular assays : Test inhibition of viral replication in Vero E6 cells (EC determination) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing.
- Waste disposal : Quench with 10% KOH in ethanol to degrade reactive groups before disposal .
- First aid : For skin contact, wash with 1% acetic acid (neutralizes basic byproducts) .
Advanced: Can computational methods predict novel derivatives with enhanced activity?
Answer:
- QSAR modeling : Train models on datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R > 0.8) .
- Fragment-based design : Replace bromothiophene with bioisosteres (e.g., 3-chlorothiophene) and calculate ΔG with MM-GBSA .
- ADMET prediction : Use SwissADME to optimize solubility (>–4.0 LogS) and reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
